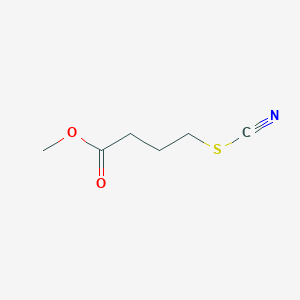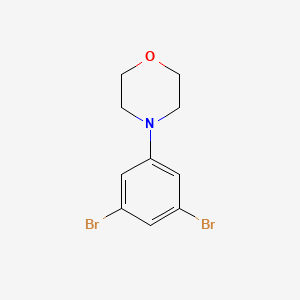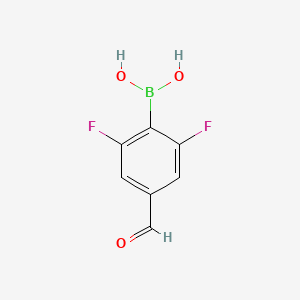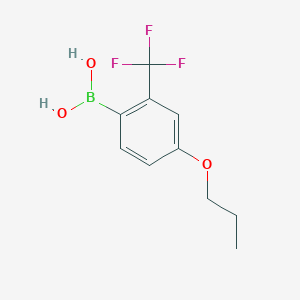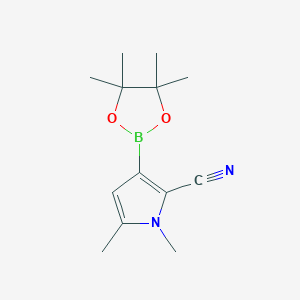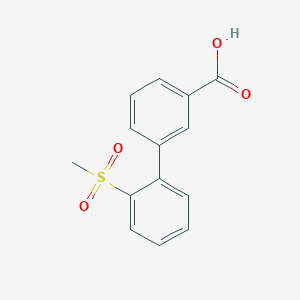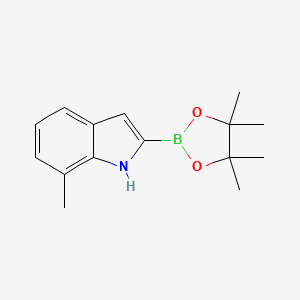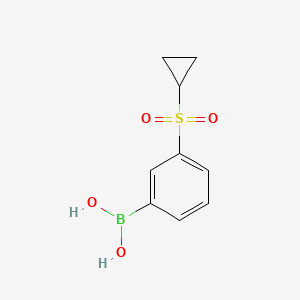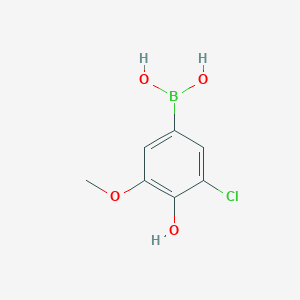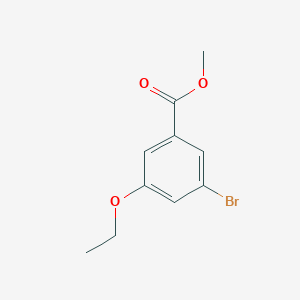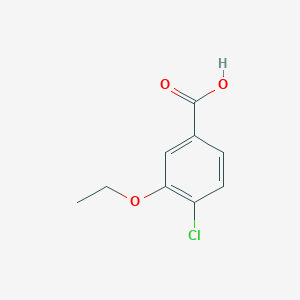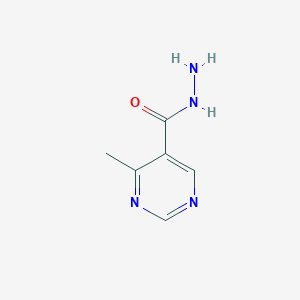
4-Methyl-5-pyrimidinecarbohydrazide
Overview
Description
4-Methyl-5-pyrimidinecarbohydrazide is a chemical compound with the molecular formula C6H8N4O and a molecular weight of 152.15 . It is used in diverse scientific research, including the synthesis of novel pharmaceuticals and exploration of its potential in catalysis.
Molecular Structure Analysis
The molecular structure of 4-Methyl-5-pyrimidinecarbohydrazide consists of a pyrimidine ring, which is a heterocyclic aromatic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered rings .Scientific Research Applications
Applications in Synthesis and Drug Design
Facile Synthesis of Pyrimidinecarbohydrazide Derivatives
Pyrimidinecarbohydrazide derivatives are synthesized through a domino reaction, involving a one-pot three-component reaction, leading to compounds with potential anti-plasmodial activity. This synthesis demonstrates the chemical versatility and application of pyrimidine derivatives in medicinal chemistry, particularly in the development of therapeutic candidates (Ajani et al., 2019).
Synthesis of Novel Pyrazole Carbaldehyde Derivatives
The synthesis of pyrazole carbaldehyde derivatives from 4-Methyl-5-pyrimidinecarbohydrazide showcases the compound's role as a precursor in medicinal chemistry. These derivatives exhibit potential biological properties like antioxidant, anti-breast cancer, and anti-inflammatory activities. Molecular docking studies suggest their effectiveness in treating inflammation and breast cancer (Thangarasu et al., 2019).
Antiproliferative Agents and Cancer Therapy
A series of 4-methyl-6-morpholinopyrimidine derivatives have been synthesized and evaluated for their anticancer properties. These compounds exhibit potent anticancer activity, particularly against cervix and lung cancer cell lines. The mechanism involves inducing apoptosis through reactive oxygen species generation and disruption of mitochondrial membrane potential, highlighting the compound's potential in cancer therapy (Gaonkar et al., 2018).
Applications in Optoelectronics
Nonlinear Optical (NLO) Properties
Pyrimidine derivatives have been studied for their applications in nonlinear optics (NLO). Structural analysis and vibrational analysis using density functional theory (DFT) showcase their NLO character, indicating the compound's potential in optoelectronics and high-tech applications (Hussain et al., 2020).
properties
IUPAC Name |
4-methylpyrimidine-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c1-4-5(6(11)10-7)2-8-3-9-4/h2-3H,7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWPEEYPFSJHPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701232174 | |
| Record name | 5-Pyrimidinecarboxylic acid, 4-methyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701232174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-pyrimidinecarbohydrazide | |
CAS RN |
1308384-46-4 | |
| Record name | 5-Pyrimidinecarboxylic acid, 4-methyl-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1308384-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyrimidinecarboxylic acid, 4-methyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701232174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



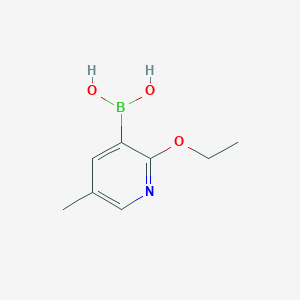
![(2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid](/img/structure/B1422092.png)
